methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate
Overview
Description
Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is a chemical compound with the molecular formula C5H8N4O2 . It has a molecular weight of 156.14 g/mol . The compound is also known by other names such as 1H-1,2,4-Triazol-1-acetic acid, 3-amino-, methyl ester .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C5H8N4O2/c1-11-4(10)2-9-3-7-5(6)8-9/h3H,2H2,1H3,(H2,6,8) . The compound has a topological polar surface area of 83 Ų and contains 11 heavy atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 156.14 g/mol . It has a computed XLogP3 value of -0.9, indicating its solubility in water and other polar solvents . The compound has one hydrogen bond donor count and five hydrogen bond acceptor counts . It also has a rotatable bond count of 3 .Scientific Research Applications
Pharmaceutical and Agricultural Applications
Amino-1,2,4-triazoles serve as a crucial raw material in the fine organic synthesis industry, finding extensive use in pharmaceuticals, dyes, agricultural products, and high-energy materials. These compounds are pivotal in the production of various drugs, including antimicrobial and cardiological drugs, due to their pronounced antimicrobial effect against bacteria like Staphylococcus aureus and their anti-ischemic and membrane-stabilizing effects. Additionally, 1,2,4-triazoles are integral in manufacturing plant protection products, such as insecticides and fungicides, highlighting their significant role in agriculture and medicine (Nazarov et al., 2021).
Therapeutic Applications
The triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, have been explored for their therapeutic potential, exhibiting a wide range of biological activities. Their significance in drug development is underscored by their structural versatility, leading to the creation of new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This versatility showcases the triazoles' importance in addressing various health challenges, including neglected diseases (Ferreira et al., 2013).
Material Science and Corrosion Inhibition
In material science, 1,2,4-triazole derivatives have found applications as corrosion inhibitors for metals and alloys in aggressive media. The design and synthesis of these compounds, particularly the 1,4-disubstituted 1,2,3-triazole derivatives through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, have demonstrated their effectiveness in protecting steels, copper, iron, and aluminum from corrosion. These findings highlight the potential of 1,2,4-triazoles in developing environmentally friendly and efficient corrosion inhibitors for various industrial applications (Hrimla et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit antimicrobial activities . Therefore, it’s plausible that this compound may interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
Based on the antimicrobial activities of similar compounds , it’s possible that this compound may interfere with the synthesis of essential microbial components, leading to the inhibition of microbial growth.
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds , it’s likely that this compound may disrupt pathways essential for microbial survival, such as protein synthesis or cell wall formation.
Result of Action
Based on the potential antimicrobial activity of similar compounds , it’s plausible that this compound may lead to the death of microbial cells by disrupting essential cellular processes.
Properties
IUPAC Name |
methyl 2-(3-amino-1,2,4-triazol-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-11-4(10)2-9-3-7-5(6)8-9/h3H,2H2,1H3,(H2,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZAEPWNPMKAPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959054-36-5 | |
Record name | methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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